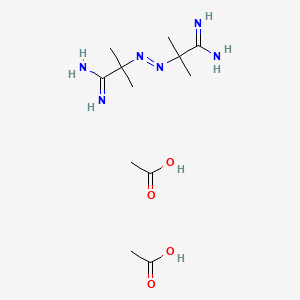
2,4-Dibutyl-1-decene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibutyl-1-decene is an organic compound with the molecular formula C16H32. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibutyl-1-decene can be synthesized through the alkylation of 1-decene with butyl groups. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of butyl groups to the decene molecule. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of 1-decene and butylating agents into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and pressurized to promote the alkylation reaction. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibutyl-1-decene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used for the reduction of the double bond.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide) under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols are the major products formed from the oxidation of this compound.
Reduction: The major product is the corresponding alkane, 2,4-Dibutyl-decane.
Substitution: Halogenated derivatives of this compound are the major products.
Wissenschaftliche Forschungsanwendungen
2,4-Dibutyl-1-decene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dibutyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic reagents to form new chemical bonds. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1-decene: Similar in structure but with methyl groups instead of butyl groups.
1-Decene: The parent compound without any alkyl substitutions.
2,4-Diethyl-1-decene: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
2,4-Dibutyl-1-decene is unique due to the presence of butyl groups, which impart different physical and chemical properties compared to its methyl and ethyl analogs. The larger butyl groups increase the hydrophobicity and steric bulk of the molecule, affecting its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
122833-07-2 |
|---|---|
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
7-butyl-5-methylidenetridecane |
InChI |
InChI=1S/C18H36/c1-5-8-11-12-15-18(14-10-7-3)16-17(4)13-9-6-2/h18H,4-16H2,1-3H3 |
InChI-Schlüssel |
CUTCIBVXOXUSGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CC(=C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















